molecular formula C17H14N2O4S B15007902 N-{(1E)-1-(furan-2-yl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-3-carboxamide

N-{(1E)-1-(furan-2-yl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-3-carboxamide

Cat. No.: B15007902
M. Wt: 342.4 g/mol
InChI Key: IBDMESHNRZFGHD-OQLLNIDSSA-N
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Description

(2E)-3-(FURAN-2-YL)-N-[(FURAN-2-YL)METHYL]-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound that features a combination of furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(FURAN-2-YL)-N-[(FURAN-2-YL)METHYL]-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between furan-2-carbaldehyde and thiophene-3-carboxylic acid, followed by amide formation with furan-2-ylmethylamine. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(FURAN-2-YL)-N-[(FURAN-2-YL)METHYL]-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of furan-2,5-dione derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

(2E)-3-(FURAN-2-YL)-N-[(FURAN-2-YL)METHYL]-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(FURAN-2-YL)-N-[(FURAN-2-YL)METHYL]-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, its interaction with cellular proteins may lead to the inhibition of certain metabolic processes, contributing to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-(FURAN-2-YL)-N-[(FURAN-2-YL)METHYL]-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE apart is its unique combination of furan and thiophene rings, which confer distinct electronic and structural properties. This makes it particularly valuable in the development of novel materials and in the study of complex chemical reactions.

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]thiophene-3-carboxamide

InChI

InChI=1S/C17H14N2O4S/c20-16(12-5-8-24-11-12)19-15(9-13-3-1-6-22-13)17(21)18-10-14-4-2-7-23-14/h1-9,11H,10H2,(H,18,21)(H,19,20)/b15-9+

InChI Key

IBDMESHNRZFGHD-OQLLNIDSSA-N

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CSC=C3

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CSC=C3

Origin of Product

United States

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